CID 138987051
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Overview
Description
Dibutoxypropylborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Dibutoxypropylborane, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxypropylborane can be synthesized through the hydroboration of alkenes with diborane (B2H6) or other borane reagents. The reaction typically involves the addition of diborane to an alkene, followed by oxidation to yield the desired organoboron compound. The reaction conditions often require an inert atmosphere and solvents such as tetrahydrofuran (THF) to stabilize the borane intermediates .
Industrial Production Methods
Industrial production of dibutoxypropylborane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the hydroboration reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dibutoxypropylborane undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or other oxygen-containing compounds.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of the boron atom with other functional groups.
Common Reagents and Conditions
Reduction: Dibutoxypropylborane can act as a reducing agent in the presence of suitable catalysts.
Substitution: Various nucleophiles can be used to substitute the boron atom, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and other functionalized organic compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Dibutoxypropylborane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibutoxypropylborane exerts its effects involves the formation of boron-carbon bonds through hydroboration reactions. The boron atom in dibutoxypropylborane acts as an electrophile, facilitating the addition to alkenes and other unsaturated compounds. This reactivity is crucial for its role in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Diborane (B2H6): A simpler boron hydride used in similar hydroboration reactions.
Boronic Acids (RB(OH)2): Widely used in Suzuki-Miyaura coupling reactions.
Boranes (BH3 derivatives): Various derivatives used in hydroboration and reduction reactions.
Uniqueness
Dibutoxypropylborane is unique due to its specific structure, which provides distinct reactivity patterns compared to other boron compounds. Its ability to form stable boron-carbon bonds and undergo selective reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C11H23BO2 |
---|---|
Molecular Weight |
198.11 g/mol |
InChI |
InChI=1S/C11H23BO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
GDGUYYDXVLPCNL-UHFFFAOYSA-N |
Canonical SMILES |
[B]CCC(OCCCC)OCCCC |
Origin of Product |
United States |
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